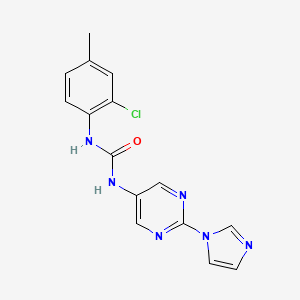
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring fused to a pyrimidine moiety, linked to a urea group that is further substituted with a 2-chloro-4-methylphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.
Pyrimidine synthesis: The pyrimidine ring is constructed using condensation reactions involving suitable aldehydes and amines.
Coupling of imidazole and pyrimidine: The imidazole and pyrimidine rings are coupled through nucleophilic substitution or other coupling reactions.
Urea formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea: Lacks the chloro and methyl substituents, resulting in different chemical properties and reactivity.
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chlorophenyl)urea: Similar structure but without the methyl group, affecting its biological activity.
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(4-methylphenyl)urea: Lacks the chloro group, leading to variations in its chemical behavior.
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c1-10-2-3-13(12(16)6-10)21-15(23)20-11-7-18-14(19-8-11)22-5-4-17-9-22/h2-9H,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIYTUHCFJKTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2563050.png)
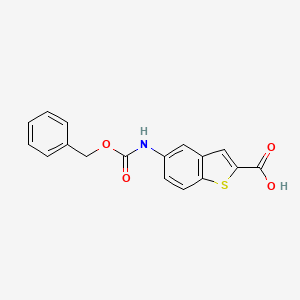
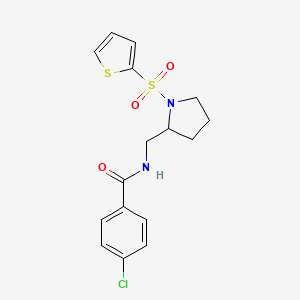
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)
![[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2563056.png)
![(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2563057.png)
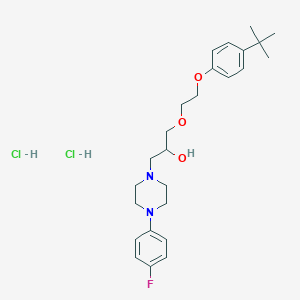
![N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2563059.png)
![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B2563060.png)
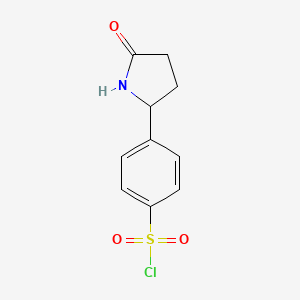
![2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2563064.png)

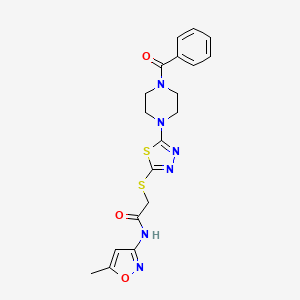
![ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563071.png)
